RIPA-56 is a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. [] RIP1 kinase plays a critical role in regulating cell death pathways, including apoptosis and necroptosis, and is implicated in various inflammatory and pathological conditions. [] RIPA-56 acts by blocking the kinase activity of RIP1, thereby interfering with downstream signaling events involved in cell death and inflammation. [] This compound has emerged as a promising tool in scientific research for studying the mechanisms of cell death, inflammation, and related diseases.
RIPA-56 functions as a type III kinase inhibitor, directly targeting RIP1 kinase. [] By binding to RIP1, it inhibits its kinase activity, effectively blocking the downstream signaling cascades responsible for necroptosis. [, , ] In the context of demyelination, RIPA-56 appears to act by preventing monocyte elevation, highlighting a previously unknown role for RIP1 kinase in this process. [] This inhibition of RIP1 kinase activity effectively disrupts the necroptotic pathway, preventing the progression of cell death and inflammation in various disease models. [, , ]
Diabetic Kidney Disease (DKD): RIPA-56 effectively reduces renal injury, inhibits necroptosis pathway activation, and decreases necroinflammation and lipid droplet accumulation in a DKD mouse model. [] This suggests its potential as a therapeutic target for DKD treatment.
Male Fertility Preservation: RIPA-56 demonstrates protective effects against busulfan-induced gonadotoxicity by inhibiting necroptosis in spermatogonial stem cells (SSCs). [] It restores SSC and epididymal spermatozoa quantities, indicating its potential for preserving male fertility during gonadotoxic treatments.
Immune-Induced Demyelination Disease: RIPA-56 effectively halts the progression of an immune-induced demyelination disease in a mouse model by blocking monocyte elevation. [] This highlights its potential as a therapeutic agent for immune-mediated demyelination diseases like multiple sclerosis.
Systemic Inflammatory Response Syndrome (SIRS): RIPA-56 demonstrates efficacy in reducing TNFα-induced mortality and multiorgan damage in a SIRS mouse model. [] This highlights its potential for treating inflammatory diseases and conditions associated with excessive or dysregulated cell death.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6